2-Amino-4-(2-trifluoromethyl-phenyl)-butyric acid
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Overview
Description
2-Amino-4-(2-trifluoromethyl-phenyl)-butyric acid is an organic compound characterized by the presence of an amino group, a butyric acid backbone, and a trifluoromethyl-phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(2-trifluoromethyl-phenyl)-butyric acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the butyric acid backbone: This can be achieved through the reaction of a suitable starting material, such as a butyric acid derivative, with appropriate reagents.
Introduction of the trifluoromethyl-phenyl group: This step often involves the use of trifluoromethylation reagents, such as trifluoromethyl iodide or trifluoromethyl sulfonates, under specific conditions to introduce the trifluoromethyl group onto the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(2-trifluoromethyl-phenyl)-butyric acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the trifluoromethyl group can yield difluoromethyl derivatives .
Scientific Research Applications
2-Amino-4-(2-trifluoromethyl-phenyl)-butyric acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2-Amino-4-(2-trifluoromethyl-phenyl)-butyric acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the amino group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-(2-fluoromethyl-phenyl)-butyric acid
- 2-Amino-4-(2-chloromethyl-phenyl)-butyric acid
- 2-Amino-4-(2-bromomethyl-phenyl)-butyric acid
Uniqueness
2-Amino-4-(2-trifluoromethyl-phenyl)-butyric acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s lipophilicity, metabolic stability, and ability to interact with hydrophobic regions of target molecules, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C11H12F3NO2 |
---|---|
Molecular Weight |
247.21 g/mol |
IUPAC Name |
2-amino-4-[2-(trifluoromethyl)phenyl]butanoic acid |
InChI |
InChI=1S/C11H12F3NO2/c12-11(13,14)8-4-2-1-3-7(8)5-6-9(15)10(16)17/h1-4,9H,5-6,15H2,(H,16,17) |
InChI Key |
BCXGVVUDFMBXEM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(C(=O)O)N)C(F)(F)F |
Origin of Product |
United States |
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